

Synthesis of Deuterated 11-Oxo-Etiocholanolone: A Technical Guide

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Compound of Interest

Compound Name: 11-Oxo etiocholanolone-d5

Cat. No.: B12416076

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for deuterated 11-oxo-etiocholanolone, a critical analytical standard and tracer in steroid metabolism studies. The document details potential synthesis strategies, experimental protocols, and data presentation to aid researchers in the preparation of this labeled compound.

Introduction

11-oxo-etiocholanolone, a metabolite of cortisol and 11-keto testosterone, is a significant biomarker for adrenal steroidogenesis.[1][2][3] Its deuterated analogue serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS), enabling precise and accurate measurements in complex biological matrices.[4] This guide outlines two primary retrospective synthetic pathways for obtaining deuterated 11-oxo-etiocholanolone, focusing on commercially available starting materials and established chemical transformations.

Synthetic Pathways

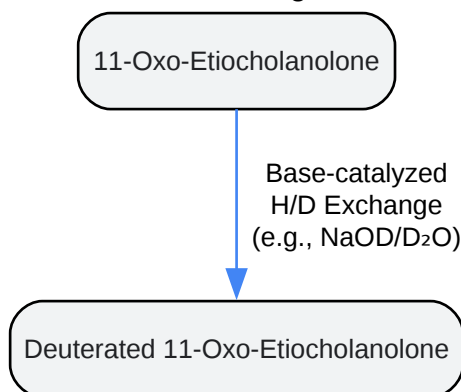
Two principal strategies for the synthesis of deuterated 11-oxo-etiocholanolone are presented:

- Pathway A: Direct deuterium exchange on 11-oxo-etiocholanolone.
- Pathway B: Deuteration of a precursor, Adrenosterone (Androst-4-ene-3,11,17-trione), followed by selective reduction.

Pathway A: Direct Deuterium Exchange

This pathway involves the direct exchange of protons for deuterons on the 11-oxo-etiocholanolone molecule. The positions adjacent to the two ketone groups (at C-11 and C-17) are susceptible to enolization and subsequent deuterium incorporation under basic conditions.

Pathway A: Direct Deuterium Exchange on 11-Oxo-Etiocholanolone



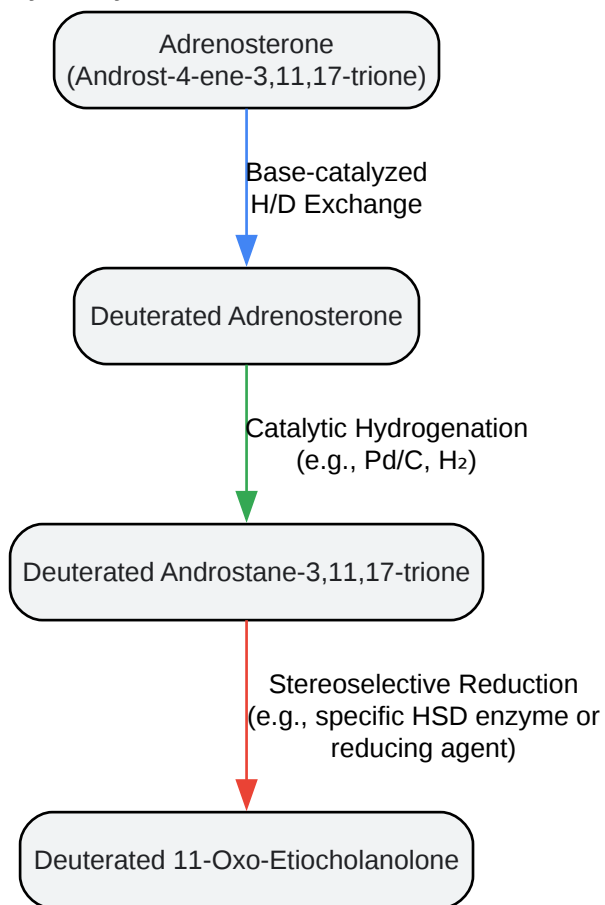
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Pathway A: Direct Deuteration.

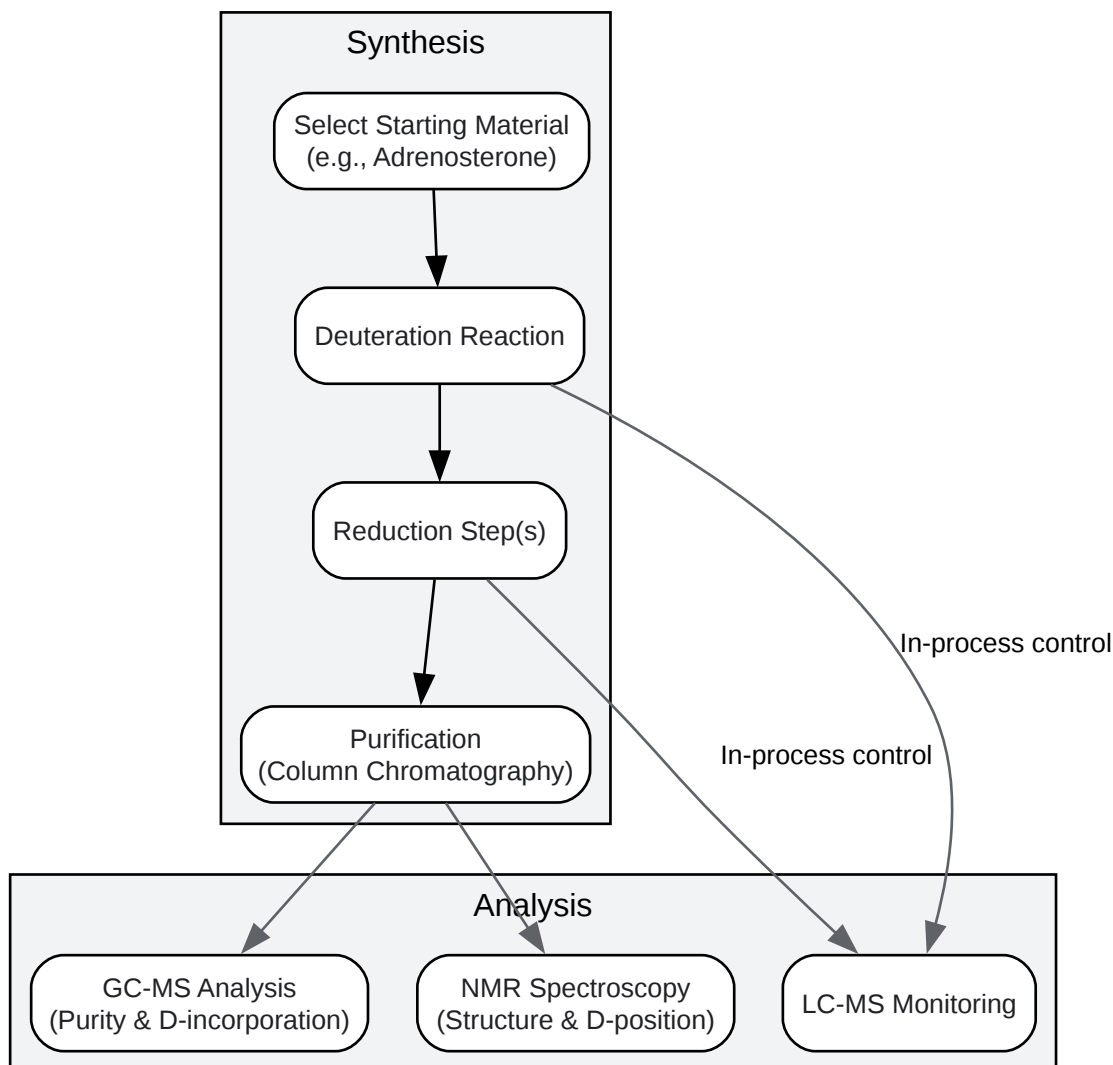
Pathway B: Synthesis from Deuterated Adrenosterone

This pathway commences with the deuteration of Adrenosterone, a commercially available steroid. The deuterated intermediate is then subjected to a series of selective reductions to yield the target molecule with the desired stereochemistry (3 α -hydroxy, 5 β -androstane).

Pathway B: Synthesis from Deuterated Adrenosterone



General Workflow for Synthesis and Analysis



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References

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